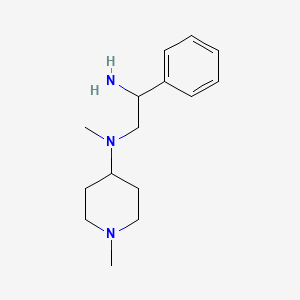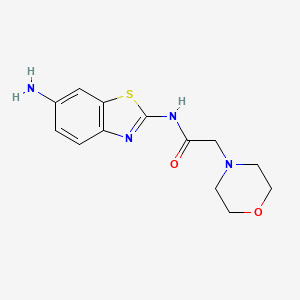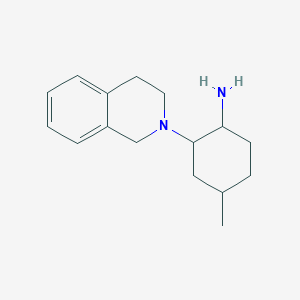
4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine, Mixture of diastereomers” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a common substructure in many biologically active compounds . Tetrahydroisoquinoline-based natural and synthetic compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. This is followed by an intramolecular Buchwald–Hartwig amination, which gives direct access to 1,2,3,4-tetrahydroquinolines . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The tetrahydroisoquinoline moiety is a cyclic structure that is part of a larger family of isoquinoline alkaloids . The specific structure of “this compound” would require more specific information or computational analysis to determine.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The tetrahydroisoquinoline moiety can undergo various reactions, including cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Zukünftige Richtungen
Tetrahydroisoquinoline-based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities. The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Future research could focus on improving the synthesis process, exploring the biological activities of these compounds, and developing them into effective therapeutic agents.
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in a range of biological activities .
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase, thereby increasing the levels of monoamines in the brain and potentially exerting antidepressant effects . Additionally, 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine has been shown to interact with dopamine receptors, which are critical for the regulation of mood and behavior .
Cellular Effects
The effects of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of the cyclic adenosine monophosphate (cAMP) signaling pathway, which is essential for various cellular functions, including cell growth and differentiation . Furthermore, 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine can alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication and function .
Molecular Mechanism
At the molecular level, 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . This binding interaction is crucial for its potential antidepressant effects. Additionally, the compound can activate dopamine receptors, enhancing dopaminergic signaling and influencing mood and behavior . The changes in gene expression induced by 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine further contribute to its overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Prolonged exposure to 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These long-term effects are critical for understanding the therapeutic potential and safety profile of the compound.
Dosage Effects in Animal Models
The effects of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance mood and cognitive function without significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and proteins, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine in specific tissues are critical for understanding its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is essential for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of 4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is crucial for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12-6-7-15(17)16(10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-5,12,15-16H,6-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPYDUURZCTDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N2CCC3=CC=CC=C3C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
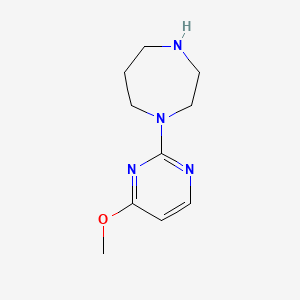
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
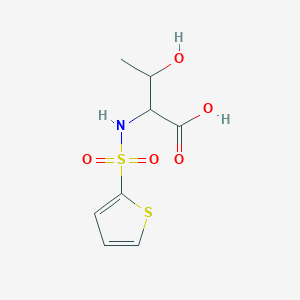
![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
